3-(Chlorosulfonyl)-4-hydroxybenzoic acid
Overview
Description
3-(Chlorosulfonyl)-4-hydroxybenzoic acid is an organosulfur compound with the molecular formula C7H5ClO4S. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a chlorosulfonyl group and the hydrogen atom at the 4-position is replaced by a hydroxyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Scientific Research Applications
3-(Chlorosulfonyl)-4-hydroxybenzoic acid is utilized in various scientific research fields:
Mechanism of Action
Target of Action
It is known that sulfonyl halides, such as 3-(chlorosulfonyl)benzoic acid, participate in the synthesis of novel anthranilic acid class of pparδ (peroxisome proliferator-activated receptor δ) partial agonists . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including lipid metabolism and glucose homeostasis .
Mode of Action
Sulfonyl halides are electrophilic in nature and can react with nucleophiles, leading to various chemical transformations . The chlorosulfonyl group can be replaced by other groups, enabling the compound to interact with its targets .
Biochemical Pathways
Given its potential role in the synthesis of pparδ agonists, it may indirectly influence the pathways regulated by pparδ, such as lipid metabolism and glucose homeostasis .
Pharmacokinetics
It’s important to note that the compound’s solubility, stability, and reactivity would play a significant role in its bioavailability .
Result of Action
Based on its potential role in the synthesis of pparδ agonists, it could potentially influence cellular metabolism, including lipid metabolism and glucose homeostasis .
Action Environment
The action, efficacy, and stability of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the compound is moisture-sensitive , which means its stability and reactivity could be affected by humidity. Additionally, the pH of the environment could influence the compound’s ionization state, potentially affecting its absorption and distribution .
Biochemical Analysis
Biochemical Properties
3-(Chlorosulfonyl)-4-hydroxybenzoic acid participates in biochemical reactions primarily as a sulfonyl halide. It is involved in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists . The compound interacts with various enzymes and proteins, including those involved in the synthesis of PPARδ agonists. These interactions are crucial for the compound’s role in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes modulation of PPARδ, which plays a role in regulating lipid metabolism and inflammation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and subsequent alterations in cellular functions. The compound’s electrophilic nature allows it to participate in various chemical reactions, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular functions, which are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and reduction of inflammation . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular functions. Threshold effects are also noted, where specific dosages are required to achieve desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of PPARδ agonists . The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. These interactions can influence metabolic flux and alter metabolite levels, contributing to the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments are influenced by these interactions. Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and its effects on cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid typically involves the chlorosulfonation of 4-hydroxybenzoic acid. The reaction is carried out by treating 4-hydroxybenzoic acid with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:
Reaction Setup: 4-hydroxybenzoic acid is dissolved in a suitable solvent such as dichloromethane.
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the solution while maintaining the temperature below 25°C to prevent decomposition.
Reaction Progress: The mixture is stirred at room temperature for several hours to ensure complete reaction.
Workup: The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain the crude product.
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reaction: Conducting the reaction in large reactors with efficient temperature control systems.
Continuous Addition: Using automated systems to add chlorosulfonic acid continuously to the reaction mixture.
Efficient Workup: Employing filtration and washing systems to handle large quantities of the product.
Purification: Utilizing industrial-scale recrystallization or distillation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonamides, respectively.
Hydrolysis: The compound can be hydrolyzed to form 4-hydroxybenzoic acid and sulfuric acid under acidic or basic conditions.
Reduction: Reduction of the chlorosulfonyl group can yield 4-hydroxybenzenesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, acetone
Catalysts: Triethylamine (Et3N) for substitution reactions
Conditions: Room temperature to moderate heating (25-60°C)
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonamides: Formed by reaction with thiols
4-Hydroxybenzenesulfonic Acid: Formed by reduction of the chlorosulfonyl group
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar structure but with the chlorosulfonyl group at the 4-position instead of the 3-position.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group and an isocyanate group, used in different synthetic applications
4-Chloro-3-nitrobenzoic acid: Contains a chloro and nitro group, used in different chemical reactions.
Uniqueness
3-(Chlorosulfonyl)-4-hydroxybenzoic acid is unique due to the presence of both a chlorosulfonyl and a hydroxyl group on the benzene ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various substitution reactions and form stable products highlights its versatility compared to similar compounds .
Properties
IUPAC Name |
3-chlorosulfonyl-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO5S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNHBVJEQDQGIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507134 | |
Record name | 3-(Chlorosulfonyl)-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77719-02-9 | |
Record name | 3-(Chlorosulfonyl)-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chlorosulfonyl)-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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